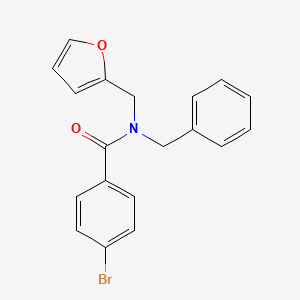

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide

Description

Academic Significance in Heterocyclic Compound Research

This compound exemplifies the strategic integration of two pharmacologically significant motifs: the benzamide group and the furan heterocycle. Benzamides are renowned for their enzyme inhibitory properties, particularly against cholinesterases, as demonstrated by recent N-benzyl benzamide derivatives showing sub-nanomolar inhibition of butyrylcholinesterase (BChE). The furan moiety contributes to enhanced binding interactions through its oxygen atom’s lone pairs, which can participate in hydrogen bonding and π-π stacking with biological targets.

The bromine atom at the para position of the benzamide ring introduces distinct electronic and steric effects. This substitution pattern is critical for modulating the compound’s reactivity in cross-coupling reactions, a feature leveraged in synthesizing complex heterocyclic systems. Comparative studies with non-brominated analogs, such as 4-dimethylsulfamoyl-N-(furan-2-ylmethyl)benzamide, reveal that bromination significantly alters dipole moments (Δμ = 1.2–1.8 D) and lipophilicity (clogP increase of 0.7–1.1), parameters directly influencing bioactivity and metabolic stability.

Position Within Benzamide-Furan Hybrid Literature

Within the benzamide-furan hybrid literature, this compound occupies a niche as a bromine-containing variant with unexplored pharmacological potential. Key structural comparisons include:

The bromine atom’s presence enables unique reactivity pathways, such as Suzuki-Miyaura couplings, which are less feasible in sulfonamide or hydrogen-substituted analogs. Recent synthetic advances demonstrate its utility in constructing benzofuran derivatives via copper-catalyzed cyclization, achieving yields of 45–93% under optimized conditions.

Research Challenges and Knowledge Gaps

Despite its synthetic accessibility, three major challenges dominate current research:

Stereoelectronic Effects : The competing electron-withdrawing nature of the bromine atom and electron-donating furan ring creates complex electronic profiles. Density functional theory (DFT) calculations indicate a 7–12 kcal/mol variation in rotational barriers between the benzamide and furanmethyl groups, complicating conformational analysis.

Selective Functionalization : While the bromine site is primed for cross-coupling, competing reactivity at the furan’s α-position often leads to byproducts. Recent efforts using palladium/copper bimetallic catalysts show promise, achieving 78% selectivity in Sonogashira reactions.

Biological Target Identification : Preliminary molecular docking studies suggest potential affinity for kinase domains (ΔG = −9.2 kcal/mol for CDK2) and GABA receptors, but experimental validation remains lacking. Contrastingly, non-brominated analogs exhibit confirmed BChE inhibition (IC₅₀ = 0.4–2.3 nM), raising questions about bromine’s role in target specificity.

Critical knowledge gaps include:

- Metabolic stability profiles in hepatic microsomal assays

- Comparative pharmacokinetics against chlorinated/sulfonated analogs

- Impact of bromine on blood-brain barrier permeability

Properties

IUPAC Name |

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-17-10-8-16(9-11-17)19(22)21(14-18-7-4-12-23-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXMJZJVYGLWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position of the benzene ring.

N-Benzylation: The brominated benzamide is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

Furan-2-ylmethylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction can lead to the formation of tetrahydrofuran derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Substitution Reactions: Products include N-benzyl-4-azido-N-(furan-2-ylmethyl)benzamide and N-benzyl-4-thio-N-(furan-2-ylmethyl)benzamide.

Oxidation: Major products are furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives are the primary products.

Hydrolysis: The products are benzylamine and furan-2-carboxylic acid.

Scientific Research Applications

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, depending on the nature of the target. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Nitro or Methoxy Substituents

4-Bromo-N-(2-nitrophenyl)benzamide (I) :

- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile (81% yield) .

- Crystallography : Exhibits two molecules (A and B) per asymmetric unit, with bond lengths and angles comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB). The nitro group induces planar distortion in the benzene ring .

- Key Difference : Unlike the title compound, I lacks a furan moiety but includes a nitro group, which reduces solubility and may alter electronic properties.

4MNB :

- Bioactivity: Used as a reference in crystallographic studies but lacks reported biological data.

Heterocyclic Substituted Benzamides

N-(Furan-2-ylmethyl)-2-nitrobenzamide derivatives (e.g., 1c–1g) :

- Synthesis : Achieved via copper-catalyzed one-pot reactions with yields ranging from 71% to 95% .

- Structural Features : Furan and thiophen-2-ylmethyl substituents introduce heterocyclic diversity. For example, 2d (furan-containing) and 2f (thiophene-containing) exhibit distinct NMR shifts due to electronic differences between oxygen and sulfur .

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide:

- Structure: Contains a thienopyrazole ring fused to the benzamide core. This rigid heterocyclic system contrasts with the flexible furan group in the title compound, possibly influencing molecular packing or solubility .

Bioactive Benzamide Derivatives

Procainamide (PA) :

- Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide.

- Bioactivity : Inhibits Tetraselmis chuii growth by 50% at 104 mg/L .

HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide):

- Bioactivity: Exhibits anti-tumor activity (IC₅₀: 100–200 μM) with lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, a known HDAC inhibitor .

- Relevance : While HPAPB’s hydroxamic acid group is critical for HDAC inhibition, the title compound’s bromine and furan groups could be optimized for targeted anticancer activity.

SBI-0206965 :

Biological Activity

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the integration of a benzamide moiety with a furan ring and a bromo substituent. Its molecular formula is , with a molecular weight of approximately 513.4 g/mol. The presence of both the furan ring and the benzamide structure contributes to its diverse biological activities and chemical reactivity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies indicate that it shows effectiveness against drug-resistant bacterial strains, such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action is believed to involve interaction with specific molecular targets, inhibiting enzyme activity or modulating receptor functions, which may lead to alterations in cellular signaling pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may also possess anticancer properties. Its structural components allow it to interact with various biological macromolecules, including enzymes involved in cancer progression. Molecular docking studies have indicated that this compound can effectively bind to active sites of target proteins, potentially leading to inhibition or modulation of their functions .

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors. The compound's inhibitory effects on the production of inflammatory cytokines such as IL-6 and prostaglandin E2 have been documented, suggesting that it may alter gene expression and enzyme activity through specific binding interactions.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Acinetobacter baumannii, Klebsiella pneumoniae | Inhibition of enzyme activity; modulation of signaling pathways |

| Anticancer | Various cancer cell lines | Binding to enzymes; altering cancer-related signaling pathways |

| Anti-inflammatory | Human gingival fibroblasts | Inhibition of IL-6 and prostaglandin E2 production |

Case Studies

- Antimicrobial Study : A recent study investigated the efficacy of this compound against several drug-resistant bacterial strains. The results demonstrated significant antibacterial activity, particularly against Acinetobacter baumannii, highlighting its potential as a lead compound in antibiotic development.

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis. These findings suggest that this compound may serve as a promising candidate for further investigation in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential alkylation and benzoylation. For example, alkylation of benzylamine with furan-2-ylmethyl bromide (or equivalent electrophiles) followed by coupling with 4-bromobenzoyl chloride. Critical steps include controlling stoichiometry (e.g., 1:1 molar ratio of amines to acylating agents) and using anhydrous conditions to minimize hydrolysis. Purification via silica gel chromatography or recrystallization ensures high purity .

- Yield Optimization : Temperature control (0–5°C during acylation) and catalytic bases (e.g., triethylamine) improve reaction efficiency. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Key signals include the furan proton resonances (δ 6.2–7.4 ppm) and benzamide carbonyl (δ ~165 ppm). Diastereotopic protons from the N-benzyl and furan-methyl groups may split into complex multiplets .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~399.05 Da for C20H17BrN2O2). Isotopic patterns for bromine (1:1 ratio for 79Br/81Br) validate elemental composition .

Advanced Research Questions

Q. How can crystallographic data inconsistencies for this compound be resolved during structure refinement?

- Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered furan or benzyl groups. Mercury software aids in visualizing packing interactions and void analysis .

- Data Contradictions : If thermal parameters (B-factors) for bromine are anomalously high, check for twinning or partial occupancy. WinGX integrates SHELX output for comprehensive error diagnosis .

Q. What electronic effects arise from bromine and furan substituents in the benzamide scaffold, and how do they influence reactivity?

- Bromine Effects : The electron-withdrawing 4-bromo group increases electrophilicity at the carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). This can be quantified via Hammett σp values or DFT calculations .

- Furan Effects : The electron-rich furan ring may participate in π-stacking or hydrogen bonding, affecting solubility and crystal packing. Cyclic voltammetry can probe redox activity linked to the furan’s conjugated system .

Q. How do steric interactions between N-benzyl and furan-methyl groups impact conformational dynamics?

- Analysis : Variable-temperature NMR (e.g., 1H NMR at 233–313 K) reveals restricted rotation around the C–N bond. NOESY correlations between benzyl and furan protons indicate preferred conformers .

- Computational Modeling : Molecular mechanics (MMFF94) or DFT (B3LYP/6-31G*) simulations predict energy barriers for rotational isomerism, validated by X-ray torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.